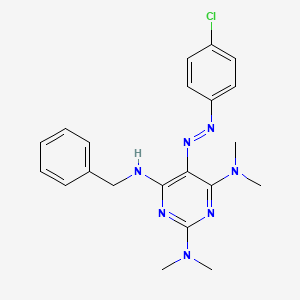![molecular formula C15H14N2OS B12397916 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system containing both thiophene and pyrimidine rings, with additional methyl and phenoxy substituents. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted thiophene derivatives with appropriate pyrimidine precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate can lead to the formation of the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method to access novel substituted thieno[2,3-d]pyrimidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays for its potential cytotoxic and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, leading to its observed biological effects. The compound’s ability to modulate the activity of these targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of these molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives such as:
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
What sets this compound apart from its analogs is the presence of the phenoxy group at the 4-position, which imparts unique electronic and steric properties. This modification enhances its ability to interact with specific biological targets, making it a more potent and selective compound in various applications .
Propiedades
Fórmula molecular |
C15H14N2OS |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5,6-dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N2OS/c1-9-6-4-5-7-12(9)18-14-13-10(2)11(3)19-15(13)17-8-16-14/h4-8H,1-3H3 |
Clave InChI |
QBBAZGZWTDSFJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=C3C(=C(SC3=NC=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)





![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)




